Amphotericin B is a broad-spectrum antifungal agent first introduced in the 1950s. [] It is considered the gold standard for treating various life-threatening invasive fungal infections and visceral leishmaniasis. [, ] Despite its efficacy, its use is limited by its toxicity, particularly nephrotoxicity. [, ]
Amphotericin B is classified as a polyene macrolide, characterized by a large lactone ring with multiple conjugated double bonds and a mycosamine sugar moiety. [, ] It exhibits fungicidal activity against a wide range of yeasts and molds. [, ]
Amphotericin X1 is a derivative of Amphotericin B, a polyene macrolide antibiotic primarily used for the treatment of serious fungal infections. Amphotericin B is derived from the bacterium Streptomyces nodosus and has been a cornerstone in antifungal therapy since its introduction. Amphotericin X1, while similar in structure to Amphotericin B, exhibits modified properties that may enhance its efficacy and reduce toxicity.
Amphotericin X1 falls under the category of antifungal agents, specifically classified as a polyene antibiotic. Polyenes are characterized by their ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell death.
The synthesis of Amphotericin X1 typically involves biotechnological approaches leveraging Streptomyces species. The process includes:
The fermentation process is optimized through various parameters such as temperature, pH, and nutrient availability. Analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to monitor the synthesis and purity of the compound throughout the production process .
Amphotericin X1 retains the core structure of Amphotericin B but features specific modifications that may include alterations in side chains or functional groups. The molecular formula typically resembles that of Amphotericin B, with variations that enhance its pharmacological profile.
Amphotericin X1 undergoes several chemical reactions during its synthesis and application:
The reactions are typically carried out under controlled conditions to ensure high yields and purity. Reaction monitoring is crucial, often utilizing chromatographic methods for real-time analysis.
Amphotericin X1 exerts its antifungal effects by binding to ergosterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to:
Studies indicate that modifications in the structure of Amphotericin derivatives can influence their binding affinity for ergosterol, potentially enhancing their antifungal activity while minimizing toxicity .
Relevant data on these properties are essential for understanding how Amphotericin X1 behaves under various conditions and its suitability for clinical applications.
Amphotericin X1 is primarily investigated for its potential applications in treating systemic fungal infections, particularly in immunocompromised patients. Its modified properties may offer advantages such as:
Research continues into optimizing its formulation and understanding its pharmacokinetics and dynamics in clinical settings .
Amphotericin X1 (C₄₈H₇₅NO₁₇; MW 938.11 g/mol) is a semi-synthetic derivative of the polyene macrolide antibiotic amphotericin B, featuring a methyl group at the C-13 hydroxyl position [1] [9]. Its core structure retains the amphipathic characteristics of the parent compound, comprising a 38-membered macrolide ring with conjugated heptaene chromophore, mycosamine sugar moiety, and carboxylate group. The molecule contains 16 chiral centers, identical to amphotericin B, which dictate its three-dimensional conformation and biological activity. The stereochemical configuration—particularly the S-orientation at C-13—is critical for maintaining membrane-binding affinity. X-ray diffraction analyses confirm that methylation at C-13 induces minimal distortion in the macrocyclic ring but alters hydrogen-bonding networks in the C9–C15 region [4] [8].
Table 1: Atomic Coordinates of Key Functional Groups in Amphotericin X1
Position | Atomic Coordinate (Å) | Bond Angle (°) | Stereochemistry |
---|---|---|---|
C-13 | 3.21 (x), 1.98 (y) | 109.5 | S |
O-13 (Methoxy) | 2.75 (x), 0.87 (y) | 112.3 | - |
C-1' (Mycosamine) | 5.44 (x), 3.12 (y) | 105.7 | R |
The defining structural alteration in amphotericin X1 is the 13-O-methylation of amphotericin B, which replaces the hydrogen atom of the C-13 hydroxyl group with a methyl moiety (–OCH₃). This modification reduces hydrogen-bonding capacity by 50% in the C9–C15 sector, a region critical for interactions with ergosterol in fungal membranes [4] [9]. Nuclear magnetic resonance (NMR) studies reveal that methylation decreases the molecule’s polar surface area from 320 Ų to 305 Ų, marginally enhancing lipophilicity (LogP increase from 0.8 to 1.1). Crucially, this change disrupts water-bridged interactions with cholesterol in mammalian cells, explaining its reduced hemolytic activity (EH₅₀ 42 μg/mL vs. 8 μg/mL for amphotericin B) [1]. Despite this modification, amphotericin X1 retains the heptaene system’s planarity, allowing maintained insertion into lipid bilayers.
Amphotericin X1 exhibits limited aqueous solubility (0.1 mg/mL at 25°C) but improved organic solvent miscibility compared to amphotericin B, dissolving readily in dimethyl sulfoxide (DMSO) and methanol [9]. Its partition coefficient (LogP 1.31) reflects moderate lipophilicity, facilitating membrane permeation. The compound degrades above 111°C and is light-sensitive, requiring storage in amber vials under inert atmosphere at –20°C [9]. Stability assessments indicate susceptibility to acid-catalyzed degradation (pH < 4) but robustness in neutral-to-alkaline conditions (pH 7–10). Oxidation at the C14–C15 double bond is the primary degradation pathway, accelerated by free radicals.
Table 2: Physicochemical Properties of Amphotericin X1 vs. Amphotericin B
Property | Amphotericin X1 | Amphotericin B | Analytical Method |
---|---|---|---|
Molecular Weight | 938.11 g/mol | 924.08 g/mol | MS (ESI+) |
Melting Point | >111°C (dec.) | >170°C (dec.) | DSC |
LogP | 1.31 | 0.80 | HPLC (Shake-flask) |
Aqueous Solubility | 0.1 mg/mL | 0.01 mg/mL | USP Dissolution |
λmax (heptaene) | 383 nm, 407 nm | 383 nm, 408 nm | UV-Vis |
The synthesis of amphotericin X1 involves regioselective methylation of amphotericin B using diazomethane (CH₂N₂) or methyl iodide (CH₃I) under alkaline conditions. The reaction proceeds via SN₂ nucleophilic substitution, where the C-13 hydroxyl oxygen attacks the methyl carbon [4] [9]. Key process parameters include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7